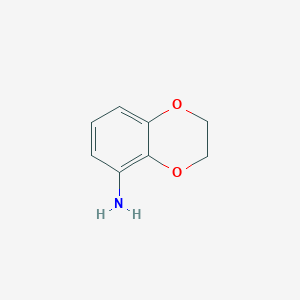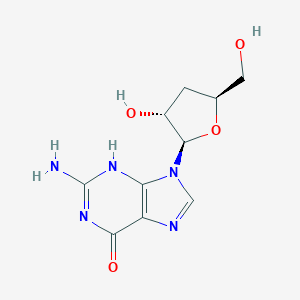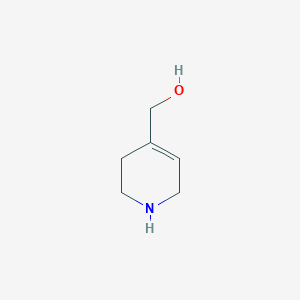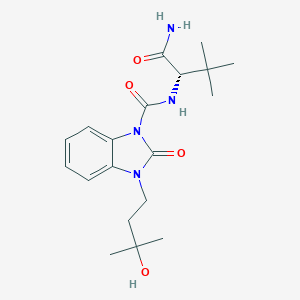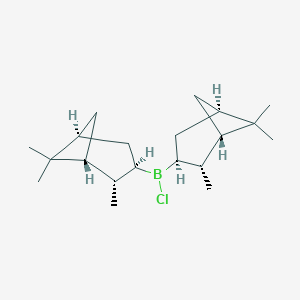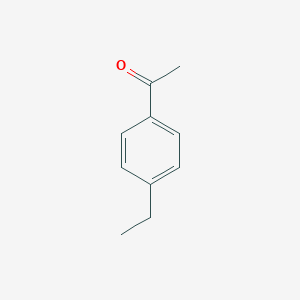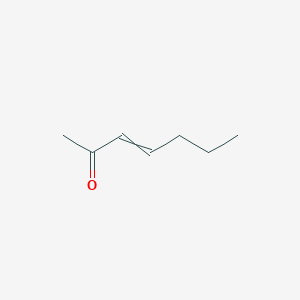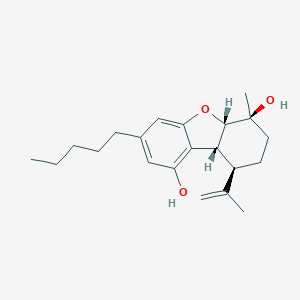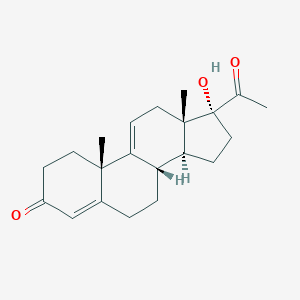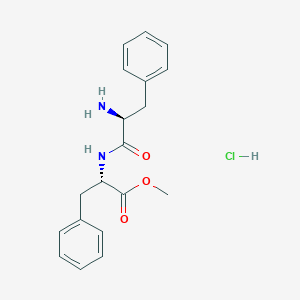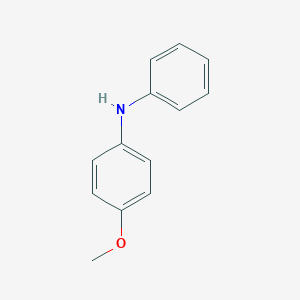
4-methoxy-N-phenylaniline
Overview
Description
Synthesis Analysis
The synthesis of 4-methoxy-N-phenylaniline and related compounds typically involves the reduction of Schiff bases, a method that leads to the formation of compounds with complex molecular structures. For example, molecular structures of compounds synthesized via the Schiff bases reduction route have been reported, indicating the formation of compounds with asymmetric units in orthorhombic and monoclinic crystal systems, showcasing the diversity in the structural assembly of these molecules (Ajibade & Andrew, 2021).
Molecular Structure Analysis
The molecular structure of 4-methoxy-N-phenylaniline derivatives has been characterized by techniques such as X-ray diffraction. These studies reveal that the compound and its derivatives can exhibit different crystal systems, indicating a significant degree of structural flexibility. This flexibility is often stabilized by intermolecular interactions, such as hydrogen bonding, which play a crucial role in determining the molecular conformation and packing in the crystal lattice (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
4-methoxy-N-phenylaniline serves as an important starting material for the synthesis of a wide range of compounds, including azo dyes and dithiocarbamate. The chemical reactivity of this compound is influenced by the presence of the methoxy and aniline groups, which can participate in various organic reactions, leading to the synthesis of compounds with diverse chemical properties and applications (Ajibade & Andrew, 2021).
Physical Properties Analysis
The physical properties of 4-methoxy-N-phenylaniline and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are determined by the compound's molecular structure and intermolecular forces. Studies involving X-ray diffraction and DFT (Density Functional Theory) provide insights into the molecular conformation and the factors influencing the compound's physical properties.
Chemical Properties Analysis
The chemical properties of 4-methoxy-N-phenylaniline, including its reactivity towards various chemical agents and conditions, are pivotal for its utilization in chemical synthesis. The compound's electron-donating methoxy group and the electron-withdrawing phenyl group contribute to its unique chemical behavior, making it a versatile intermediate in organic synthesis.
- (Ajibade & Andrew, 2021) - This study presents the molecular structures of 4-methoxy-N-phenylaniline derivatives, synthesized via Schiff bases reduction route, highlighting their crystal systems and intermolecular interactions.
Scientific Research Applications
Synthesis and Industrial Applications :
- 4-methoxy-N-phenylaniline derivatives have been studied for their synthetic methods, especially new techniques and routes, which could provide a basis for further research and industrialization of these compounds (Xu Xiao-liang, 2012).
Crystallography and Material Science :
- Studies using X-ray diffraction and density functional theory (DFT) have characterized variants of 4-methoxy-N-phenylaniline, which can serve as promising monomers for studies in material science, particularly in the field of conductive polymers (A. Marques et al., 2008).
Solubility and Chemical Properties :
- The solubilities of certain 4-methoxy-N-phenylaniline derivatives in various organic solvents have been measured, providing insights into their chemical properties and potential applications in different solvent systems (Jia Yinxia et al., 2012).
Pharmaceutical Research :
- Derivatives of 4-methoxy-N-phenylaniline have been explored for their potential as pharmaceutical compounds. For instance, one study discovered a derivative that exhibited significant activity against colorectal cancer, both in vitro and in vivo (Jie Yang et al., 2020).
Photoreagents and Crosslinking :
- Certain 4-methoxy-N-phenylaniline compounds have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling, highlighting their potential in biochemical and analytical applications (P. Jelenc et al., 1978).
Molecular Structure Analysis :
- The molecular structures of specific 4-methoxy-N-phenylaniline derivatives have been reported, revealing their potential as starting materials for synthesizing a variety of compounds like azo dyes and dithiocarbamates (P. A. Ajibade et al., 2021).
Fluorescence Detection and Labeling :
- Novel derivatives have been developed for specific applications like the selective and sensitive fluorescent detection of silver(I) ions in aqueous solutions (P. Panchenko et al., 2019).
- Other studies focus on the use of 4-methoxy-N-phenylaniline derivatives as highly sensitive fluorescent labeling reagents for biological molecules such as carnitine (K. Nakaya et al., 1999).
Safety And Hazards
Future Directions
The future directions for the use of 4-methoxy-N-phenylaniline could involve its application in the synthesis of dyes and other chemical compounds. Its role as a key intermediate in the synthesis of fluoran dye suggests potential applications in thermal- or pressure-sensitive recording systems and light-resistant anthracene-type fluorescent colorants .
properties
IUPAC Name |
4-methoxy-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11/h2-10,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHGSIGHEBGGFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153017 | |
| Record name | N-Phenyl-p-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-phenylaniline | |
CAS RN |
1208-86-2 | |
| Record name | N-(4-Methoxyphenyl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenyl-p-anisidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001208862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1208-86-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31630 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Phenyl-p-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-phenyl-p-anisidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.548 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



